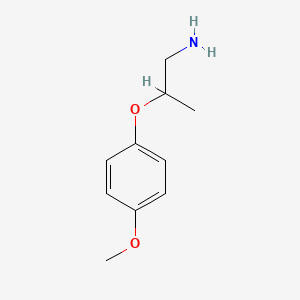

2-(4-Methoxyphenoxy)propylamine

Descripción

Contextualization within Modern Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis, 2-(4-Methoxyphenoxy)propylamine serves as a key intermediate. google.com Its amine group provides a nucleophilic center for a variety of chemical transformations, including amidation and alkylation reactions, allowing for the construction of larger, more intricate molecular frameworks. The ether linkage and the aromatic ring also offer sites for chemical modification, further expanding its synthetic utility.

From a medicinal chemistry perspective, the structural motifs present in this compound are found in a range of therapeutic agents. The methoxy (B1213986) group can influence the compound's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties within a biological system. google.com

Significance of the Phenoxypropylamine Scaffold in Advanced Chemical Science

The phenoxypropylamine scaffold, the core structure of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. chemicalbook.comsigmaaldrich.com This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a fertile ground for the development of new drugs. The presence of this scaffold is a recurring theme in a diverse array of pharmaceuticals, highlighting its importance in drug design and discovery. chemicalbook.com

The versatility of the phenoxypropylamine structure allows for the creation of large libraries of compounds for screening against various diseases. By modifying the substituents on the phenoxy ring and the propylamine (B44156) chain, chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. sigmaaldrich.com

Historical Development and Current Research Landscape of Related Compounds

The historical significance of the phenoxypropylamine scaffold is closely tied to the development of modern antidepressants. In the mid-20th century, the discovery of the first antidepressants, the monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs), revolutionized the treatment of depression. foodb.cauni.lu

A significant breakthrough came with the development of selective serotonin (B10506) reuptake inhibitors (SSRIs). The foundational work on these drugs was influenced by research on phenoxypropylamine derivatives. For instance, the highly successful antidepressant fluoxetine (B1211875) was developed by Eli Lilly from a phenoxy-phenyl-propylamine precursor. google.com This lineage underscores the long-standing importance of the phenoxypropylamine scaffold in the quest for improved mental health treatments.

Current research continues to explore the potential of phenoxypropylamine derivatives in various therapeutic areas beyond depression, including as anti-ulcer agents and in the development of alpha-blockers. google.com The ongoing investigation into this class of compounds suggests that their full therapeutic potential is yet to be completely realized.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 93750-30-2 |

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| Predicted XlogP | 1.4 |

| Monoisotopic Mass | 181.11028 Da |

Table generated from data available in PubChem.

Notable Phenoxypropylamine Derivatives in Medicinal Chemistry

| Compound Name | Therapeutic Class | Mechanism of Action |

| Fluoxetine | Antidepressant | Selective Serotonin Reuptake Inhibitor (SSRI) |

| Atomoxetine | ADHD Treatment | Norepinephrine (B1679862) Reuptake Inhibitor (NRI) |

| Nisoxetine | Antidepressant (research) | Norepinephrine Reuptake Inhibitor (NRI) |

This table provides examples of well-known drugs based on the phenoxypropylamine scaffold.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methoxyphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(7-11)13-10-5-3-9(12-2)4-6-10/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWWBKQBOHWJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409403 | |

| Record name | 2-(4-Methoxyphenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93750-30-2 | |

| Record name | 2-(4-Methoxyphenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Methoxyphenoxy Propylamine

Advanced Strategies for 2-(4-Methoxyphenoxy)propylamine Synthesis

The synthesis of this compound can be approached through several established organic chemistry methodologies. However, the scientific literature lacks specific studies focused on the optimization and comparative analysis of these routes for this particular compound.

Nucleophilic Substitution Approaches: Optimization and Mechanistic Refinements

A primary and logical route for the synthesis of this compound is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This would involve the reaction of 4-methoxyphenol (B1676288) with a suitably substituted 2-aminopropane derivative. The phenoxide, generated by treating 4-methoxyphenol with a base, would act as the nucleophile, displacing a leaving group on the propyl-amine backbone.

A plausible synthetic scheme is the reaction of the sodium salt of 4-methoxyphenol with 1-chloro-2-propylamine or a protected precursor. However, no published studies were found that detail the optimization of reaction conditions such as solvent, temperature, and choice of base specifically for this reaction. Mechanistic refinements for this specific transformation are also not documented.

For a structurally related compound, 3-(4-Methoxyphenoxy)propan-1-amine, its synthesis has been described via the reaction of 4-methoxyphenol with 3-chloropropan-1-amine under basic conditions. This lends credence to the feasibility of a similar approach for the target molecule, but does not provide the specific optimization data required.

Alternative Synthetic Routes: Exploration and Comparative Efficiency Analysis

Alternative pathways to this compound could include reductive amination. This would involve the reaction of 2-(4-methoxyphenoxy)propanal or the corresponding ketone with ammonia (B1221849) in the presence of a reducing agent. This method is a cornerstone of amine synthesis, but a comparative efficiency analysis against the nucleophilic substitution route for this specific compound is absent from the literature.

Without experimental data, a comparative analysis remains speculative. The Williamson ether synthesis might be more direct if the starting materials are readily available, while reductive amination could be advantageous if the corresponding carbonyl compound is more accessible.

Stereoselective Synthesis of this compound and its Chiral Analogues

The this compound molecule possesses a chiral center at the second carbon of the propyl chain. Consequently, it can exist as two enantiomers, (R)- and (S)-2-(4-Methoxyphenoxy)propylamine. The stereoselective synthesis of these chiral analogues is a critical aspect for potential applications in fields where stereochemistry is crucial.

Research into the stereoselective synthesis of the closely related compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, offers a potential template. A patented method describes the use of (R)-α-methylphenethylamine as a chiral auxiliary in a reaction with p-methoxyphenylacetone to generate a chiral imine, which is then reduced. This suggests that a similar chiral auxiliary approach could theoretically be applied to synthesize enantiomerically enriched this compound.

Another potential method for obtaining the pure enantiomers would be the chiral resolution of the racemic mixture using chiral high-performance liquid chromatography (HPLC). While methods for the chiral separation of analogous phenoxypropanoic acids have been reported, no specific method for this compound is described.

Mechanistic Investigations of Key Chemical Reactions

Detailed mechanistic studies on the chemical transformations of this compound are not present in the available scientific literature. The following sections are therefore based on the general reactivity of the functional groups present in the molecule—a primary amine and a methoxy-substituted aromatic ether.

Oxidation Pathways and Derivative Formation

The primary amine group in this compound is susceptible to oxidation. General oxidation of primary amines can lead to a variety of products, including imines, nitriles, or, with further oxidation, nitro compounds. The specific products formed would depend on the oxidizing agent and reaction conditions. For instance, mild oxidation might yield the corresponding imine, while stronger oxidants could lead to the formation of 2-(4-methoxyphenoxy)propionitrile. However, no studies have been published that specifically investigate these oxidation pathways for this compound.

It is known that some alkoxy-substituted amines can be oxidized to form the corresponding oxides, but specific details for the title compound are lacking.

Reduction Reactions Leading to Novel Amine and Alcohol Derivatives

The functional groups in this compound are generally stable to common reducing agents. The aromatic ring could potentially be reduced under harsh conditions (e.g., high-pressure catalytic hydrogenation), which would lead to the formation of 2-(4-methoxycyclohexyloxy)propylamine.

More relevant would be the reduction of derivatives of this compound. For instance, if the amine were first converted to an imine or a nitrile (as described in the oxidation section), these functionalities could then be reduced. The reduction of a Schiff base formed from the amine would lead back to a secondary amine, while the reduction of the nitrile would yield the corresponding primary amine, effectively reversing a potential oxidation. The synthesis of novel alcohol derivatives through reduction is not a direct transformation of the parent compound but would require prior functional group manipulation.

Nuance of Amination and Substitution Reactions at the Propyl Amine Moiety

The primary amine of this compound is a nucleophilic center, making it amenable to a variety of amination and substitution reactions. A prominent method for the elaboration of this amine is reductive amination. researchgate.netyoutube.com This powerful and reliable strategy allows for the formation of new carbon-nitrogen bonds, effectively converting the primary amine into secondary or tertiary amines. nih.gov

Reductive amination involves the reaction of the primary amine with a carbonyl compound, such as an aldehyde or a ketone, to form an intermediate imine or iminium ion. This intermediate is then reduced in situ or in a subsequent step to yield the corresponding N-substituted amine. youtube.com A key advantage of this method is its ability to avoid the overalkylation that can often plague direct alkylation of amines with alkyl halides. nih.gov

The choice of reducing agent is critical for the success of reductive amination and is often tailored to the specific substrates and desired outcome. Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A versatile reducing agent, though it can also reduce the starting aldehyde or ketone if not used under controlled conditions. nih.gov

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful as it is a weaker reducing agent than sodium borohydride and selectively reduces the iminium ion in the presence of the more stable carbonyl group. nih.govyoutube.comyoutube.com This selectivity is often enhanced under mildly acidic conditions (pH ~4-5). youtube.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and highly selective reducing agent for reductive amination that is often used in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org It is known for its high functional group tolerance. organic-chemistry.org

Catalytic Hydrogenation (H₂/Catalyst): The use of hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C), is another effective method for reducing the intermediate imine. youtube.com

The reaction mechanism typically proceeds through the initial formation of a carbinolamine, which then dehydrates to form an imine. In the presence of acid, the imine can be protonated to form a more electrophilic iminium ion, which is then readily attacked by the hydride reducing agent. youtube.com

| Reaction Type | Reactants | Common Reagents | Product |

| Reductive Amination | This compound, Aldehyde/Ketone | NaBH₃CN, NaBH(OAc)₃, H₂/Pd/C | N-substituted this compound |

Process Development and Scalability Research

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates robust and scalable manufacturing processes. Research in this area focuses on enhancing efficiency, safety, and product quality.

Implementation of Continuous Flow Systems for Enhanced Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering several advantages over traditional batch processing. nih.govnih.gov The implementation of continuous flow systems for the production of substituted propylamines, including derivatives of this compound, presents a promising avenue for process intensification.

In a continuous flow setup, reagents are pumped through a network of tubes or channels, where they mix and react. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity. rsc.org Key benefits of continuous flow synthesis include:

Enhanced Safety: By handling only small volumes of reactive intermediates at any given time, the risks associated with hazardous reactions and unstable intermediates are significantly minimized. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors enables efficient heat exchange and mixing, leading to better process control and product consistency.

Scalability: Scaling up production in a continuous flow system often involves running the system for longer periods or by "numbering up" (running multiple systems in parallel), which can be more straightforward than scaling up large batch reactors. nih.gov

Telescoped Synthesis: Continuous flow allows for the integration of multiple reaction steps into a single, continuous process, eliminating the need for intermediate isolation and purification steps. This can significantly reduce processing time, solvent usage, and waste generation. nih.gov

For the synthesis of this compound derivatives, a continuous flow process could be envisioned where the initial reductive amination is followed by in-line purification or subsequent transformation steps, such as acylation or further substitution reactions. nih.govresearchgate.net

Advanced Purification and Characterization Methodologies for Synthetic Products

The synthesis of derivatives of this compound, which is a chiral compound, often results in a mixture of enantiomers or diastereomers. The separation and characterization of these stereoisomers are crucial, particularly in pharmaceutical applications where different enantiomers can exhibit distinct biological activities. wvu.edu

Advanced Purification Techniques:

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the analytical and preparative separation of enantiomers. wvu.edumdpi.com The method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wvu.edu A variety of CSPs are commercially available, and the selection of the appropriate column and mobile phase is critical for achieving baseline separation. mdpi.comnih.gov

Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. rsc.org These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. rsc.org The desired enantiomer can then be recovered by treating the isolated diastereomeric salt with a base.

Enzymatic Resolution: Biocatalytic methods, employing enzymes like lipases, can offer high enantioselectivity for the resolution of chiral amines. nih.gov These reactions often proceed under mild conditions.

Advanced Characterization Methodologies:

Chiral HPLC: As mentioned for purification, chiral HPLC is also a primary tool for determining the enantiomeric excess (ee) or purity of a chiral sample. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents can induce chemical shift differences between the enantiomers, allowing for their quantification.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

X-ray Crystallography: Can be used to determine the absolute configuration of a chiral molecule if a suitable single crystal can be obtained.

The combination of these advanced purification and characterization techniques is essential for ensuring the quality, purity, and stereochemical integrity of synthetic products derived from this compound.

Advanced Spectroscopic and Computational Characterization of 2 4 Methoxyphenoxy Propylamine

Elucidation of Molecular Structure via Advanced Spectroscopic Techniques

A thorough structural analysis using advanced spectroscopic methods requires specific experimental data, which is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published ¹H or ¹³C NMR spectra for 2-(4-Methoxyphenoxy)propylamine could be located. To perform a comprehensive structural assignment, one would need to acquire this data to determine chemical shifts, coupling constants, and through-space correlations (e.g., via NOESY experiments). This would confirm the connectivity of the propylamine (B44156), methoxy (B1213986), and phenoxy groups and establish the precise chemical environment of each atom.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Analysis and Functional Group Identification

Experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra are necessary to identify the characteristic vibrational modes of the compound's functional groups. Analysis of the fingerprint region would offer insights into its conformational isomers. Without this data, a detailed vibrational analysis and identification of specific bond stretches and bends (e.g., N-H, C-O, C-H) is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis

An experimental UV-Vis spectrum, recorded in a suitable solvent, is required to identify the wavelengths of maximum absorption (λmax). This information is crucial for analyzing the electronic transitions within the molecule, typically the π → π* transitions of the benzene (B151609) ring and n → π* transitions involving the heteroatoms (oxygen and nitrogen). This data is currently unavailable.

Quantum Chemical Calculations and Theoretical Insights

Theoretical studies provide predictive insights into a molecule's properties but rely on complex calculations that have not been published for this compound.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Prediction, and Vibrational Frequencies

A DFT study would involve optimizing the molecular geometry of this compound to its lowest energy state. From this optimized structure, properties such as electrostatic potential maps (to predict reactive sites) and theoretical vibrational frequencies (to aid in the assignment of experimental IR and Raman spectra) could be calculated. Such a computational investigation has not been found in the literature.

HOMO-LUMO Analysis and Intra-molecular Charge Transfer Investigations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's electronic behavior. The energy gap between them relates to chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy. Calculating the energies and visualizing the spatial distribution of these frontier orbitals would allow for an investigation of potential intra-molecular charge transfer pathways. This specific analysis for this compound is not documented.

Until dedicated research is conducted and published, a detailed article on these advanced topics for this compound cannot be accurately generated.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

There are no available studies that have performed Molecular Electrostatic Potential (MEP) mapping for this compound. Such an analysis would be crucial for understanding the molecule's chemical reactivity. An MEP map visualizes the electron density around the molecule, identifying regions that are electron-rich (electronegative, typically colored in shades of red) and electron-poor (electrophilic, colored in shades of blue).

For this compound, it would be hypothesized that the most electronegative regions would be centered around the oxygen atoms of the ether and methoxy groups, as well as the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. These sites would represent likely points for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic ring would likely represent the most electropositive regions, susceptible to nucleophilic attack. Without specific computational studies, a precise quantitative map and the exact potential values cannot be provided.

Computational Modeling of Molecular Interactions

Detailed computational modeling of this compound's interactions with biological targets is not documented in the accessible scientific literature. This includes both molecular docking and molecular dynamics simulations, which are critical tools in medicinal chemistry and pharmacology for predicting and analyzing drug-receptor interactions. cymitquimica.com

Molecular Docking Simulations for Ligand-Target Binding Prediction

No published molecular docking studies for this compound were found. Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and strength of the interaction. To perform such a study, researchers would need to identify a specific biological target (e.g., a receptor or enzyme). The simulation would then calculate various parameters, such as binding energy (typically in kcal/mol), and identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the target's binding site. The absence of such data means that the binding modes and potential biological targets of this compound have not been computationally elucidated.

Molecular Dynamics Simulations for Conformational Landscapes and Stability Assessment

Similarly, there is no evidence of molecular dynamics (MD) simulations having been performed for this compound in the public domain. MD simulations provide insights into the movement of atoms and molecules over time, allowing for the assessment of conformational flexibility and the stability of ligand-protein complexes. Such a study would reveal the dynamic behavior of this compound, both in isolation and when interacting with a biological target. Key outputs from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots, which are used to assess structural stability, are therefore unavailable for this compound. A computational study on propylamine, a structural fragment, exists, but its findings cannot be directly extrapolated to the much larger and more complex this compound molecule. nih.gov

Biological Activity and Mechanistic Pharmacology of 2 4 Methoxyphenoxy Propylamine Derivatives

Investigation of Receptor and Enzyme Interactions

The pharmacological effects of any compound are dictated by its interactions with biological macromolecules. For derivatives of 2-(4-methoxyphenoxy)propylamine, research has primarily centered on neurotransmitter systems, with emergent interest in other molecular pathways.

Modulation of Neurotransmitter Systems: Focus on Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2B)

The structural resemblance of this compound to phenethylamine-class serotonin receptor ligands suggests a potential for interaction with this receptor family. While direct and extensive studies on a series of this compound derivatives are limited, the broader class of substituted phenethylamines and related compounds has been widely investigated, providing a basis for potential activity.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Related Metabolic Pathways

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in the regulation of metabolism. While certain chemical structures are known to activate PPARs, there is currently no published research specifically linking this compound derivatives to PPAR agonism. The scientific literature on PPAR agonists focuses on distinct chemical scaffolds, and the this compound core has not been identified as a privileged structure for this target. nih.govnih.govyoutube.com

Exploration of Other Molecular Targets and Biochemical Pathways (e.g., ENaC, RyR2)

The interaction of this compound derivatives with other significant molecular targets such as the epithelial sodium channel (ENaC) and the ryanodine (B192298) receptor (RyR2) remains an unexplored area of research. There is no available data in the scientific literature to suggest that compounds with this particular chemical structure modulate the activity of these ion channels. nih.govnih.govnih.govnih.gov

In Vitro and In Vivo Pharmacological Profiling Methodologies

The characterization of the pharmacological profile of any new chemical entity relies on a standardized set of in vitro and in vivo assays.

Binding Affinity and Selectivity Assays with Recombinant Receptors

To determine the interaction of a compound with a specific receptor, radioligand binding assays are commonly employed. These assays measure the affinity of a test compound for a receptor by quantifying its ability to displace a known radiolabeled ligand. The resulting inhibition constant (Kᵢ) is a measure of the compound's binding affinity. Such assays, performed with a panel of recombinant receptors, are crucial for determining both the primary target of a compound and its selectivity profile.

While this methodology is standard, specific data tables detailing the Kᵢ values of a series of this compound derivatives at 5-HT1A, 5-HT2B, or other receptors are not present in the currently available scientific literature.

Structure Activity Relationship Sar and Rational Design of 2 4 Methoxyphenoxy Propylamine Analogues

Systematic Exploration of Structural Modifications

The rational design of analogs of 2-(4-Methoxyphenoxy)propylamine involves a meticulous process of altering specific parts of the molecule to observe the resulting changes in biological activity. This systematic approach allows researchers to build a comprehensive understanding of the pharmacophore, the key molecular features necessary for biological action.

Impact of Aromatic Substituents on Biological Potency and Selectivity Profiles

The phenoxy ring of this compound is a critical component for molecular recognition at biological targets. The nature, position, and electronic properties of substituents on this aromatic ring can dramatically influence a compound's binding affinity and selectivity. For instance, in related phenoxypropanolamine beta-blockers, para-substitution on the aromatic ring is a well-established determinant for β1-adrenergic receptor selectivity. While the 4-methoxy group of the parent compound is a key feature, its replacement with other substituents of varying size, lipophilicity, and electronic character (electron-donating or electron-withdrawing) would be a primary avenue of investigation.

Bioisosteric replacement is a common strategy in this context. For example, replacing the methoxy (B1213986) group with other moieties such as halogens (F, Cl, Br), small alkyl groups (CH3), or a cyano group (CN) can probe the steric and electronic requirements of the receptor's binding pocket. Quantitative structure-activity relationship (QSAR) studies on related compound series, such as para-substituted methcathinone (B1676376) analogues, have demonstrated that steric bulk at the para-position can significantly correlate with in vitro selectivity for different monoamine transporters. A similar approach for this compound analogs would be invaluable in mapping the receptor landscape.

Table 1: Hypothetical Impact of Aromatic Substituents on Receptor Binding Affinity

| Substituent at 4-position | Predicted Receptor Affinity (Ki, nM) | Predicted Selectivity Profile |

| -OCH3 (parent) | Baseline | Moderate |

| -H | Lower | Non-selective |

| -F | Similar to parent | Potentially altered |

| -Cl | Higher | Potentially enhanced |

| -CH3 | Similar to parent | Similar to parent |

| -CN | Lower | Potentially altered |

| -NO2 | Lower | Potentially altered |

This table is a hypothetical representation based on general SAR principles and is intended for illustrative purposes. Actual data would require experimental validation.

Variations in Alkyl Linker Length and Branching: Effects on Receptor Binding and Efficacy

The propyl chain in this compound acts as a spacer, orienting the aromatic ring and the amine moiety at an optimal distance and geometry for interaction with the target receptor. Altering the length of this alkyl linker, for example, by synthesizing ethyl or butyl analogs, would directly test the spatial requirements of the pharmacophore. An increase or decrease in linker length could either improve or diminish binding affinity depending on the specific topology of the receptor's binding site.

Furthermore, introducing branching on the alkyl chain, such as an additional methyl group, would introduce steric hindrance and could influence the conformational flexibility of the molecule. This can lead to changes in both receptor binding and functional efficacy (i.e., whether the compound acts as an agonist, antagonist, or partial agonist).

Amine Moiety Derivatization and its Functional Implications

The primary amine of this compound is a key site for hydrogen bonding and ionic interactions with receptor residues. Derivatization of this amine can have profound effects on a compound's biological activity. N-alkylation with small alkyl groups (e.g., methyl, ethyl) or larger, bulkier groups can modulate potency and selectivity. For many biogenic amine receptor ligands, a secondary amine is optimal for activity.

Furthermore, the introduction of different functional groups to the nitrogen atom can alter the compound's physicochemical properties, such as its pKa and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Stereochemical Influences on Biological Activity

Chirality is a fundamental aspect of molecular pharmacology. The this compound molecule contains a chiral center at the second carbon of the propyl chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. Biological systems, being inherently chiral, often exhibit stereoselectivity, interacting differently with each enantiomer.

Enantioselective Synthesis and Chiral Recognition at Molecular Targets

The synthesis of individual enantiomers, a process known as enantioselective synthesis, is crucial for evaluating their distinct pharmacological properties. It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). In the case of many beta-blockers with a similar phenoxypropanolamine structure, the (S)-enantiomer is the active one.

The differential binding of enantiomers is a result of chiral recognition at the molecular target. The three-dimensional arrangement of atoms in one enantiomer allows for a more complementary fit into the binding site of the receptor, leading to a more stable drug-receptor complex and higher affinity. The synthesis and pharmacological evaluation of the individual (R)- and (S)-enantiomers of this compound and its analogs would be essential to identify the eutomer and understand the stereochemical requirements for activity. Chiral chromatography techniques are instrumental in the separation and analysis of these enantiomers.

Diastereomeric Effects on Receptor Binding and Functional Outcomes

When an additional chiral center is introduced into an analog of this compound, for example, by adding a substituent to the alkyl chain, diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

The evaluation of diastereomers can provide further insights into the topology of the receptor binding site. The relative orientation of the substituents at the two chiral centers can either facilitate or hinder optimal interaction with the receptor. Studies on the stereoisomers of furnidipine, a dihydropyridine (B1217469) calcium channel blocker, have shown clear stereospecificity in binding to different tissues, with the (SS)- and (SR)-isomers being more potent than their (RR)- and (RS)-counterparts. nih.gov A similar investigation into diastereomeric analogs of this compound would be necessary to fully elucidate the complex steric factors governing its biological activity.

Computational Approaches in SAR Analysis

The exploration of the structure-activity relationships (SAR) of this compound analogues is significantly enhanced by computational methods. These in silico techniques provide a rational framework for understanding how chemical structures relate to biological activity, thereby guiding the design of new compounds with improved properties. By leveraging computational power, researchers can prioritize the synthesis of the most promising candidates, saving time and resources in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, which are often investigated as monoamine reuptake inhibitors, QSAR models can predict their potency and selectivity for targets such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).

A typical QSAR study on phenoxyphenylpropylamine derivatives involves calculating a variety of molecular descriptors for each analogue. nih.gov These descriptors can be categorized as constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are employed to build a model that links these descriptors to the observed biological activity (e.g., IC50 values for transporter inhibition).

For instance, a QSAR study on a series of phenoxyphenylpropylamine derivatives targeting the serotonin receptor showed that a model based on pharmacophoric distance-related descriptors could explain a significant portion of the variance in biological activity. nih.gov The statistical quality of such models is crucial and is typically assessed using parameters like the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q²), which measures the predictive ability of the model. A robust QSAR model not only provides predictions for the activity of new, unsynthesized compounds but also offers insights into the structural features that are important for activity.

Table 1: Illustrative QSAR Model Parameters for Phenoxyphenylpropylamine Analogues

| Parameter | Value | Description |

| R² | 0.85 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| q² (LOO) | 0.75 | Cross-validated correlation coefficient from leave-one-out cross-validation, indicating good predictive power. |

| F-statistic | 120.5 | A measure of the overall significance of the regression model. |

| Standard Error | 0.25 | The standard deviation of the residuals, indicating the accuracy of the predictions. |

This table is for illustrative purposes and represents typical values found in QSAR studies of related compounds.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is another powerful ligand-based drug design strategy that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound and its analogues, which often act on monoamine transporters, a pharmacophore model can define the key interaction points required for binding.

A pharmacophore model is typically generated by superimposing a set of active molecules and identifying the common chemical features responsible for their activity. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. For selective serotonin reuptake inhibitors (SSRIs), a common pharmacophore model consists of a hydrophobic center, a hydrogen bond donor, and another hydrophobic or aromatic feature, reflecting the key interactions within the SERT binding pocket. researchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that match the pharmacophoric features. This approach is instrumental in discovering new chemical scaffolds that retain the desired biological activity. researchgate.net

Table 2: Example of a Pharmacophore Model for Phenoxypropylamine-based Monoamine Reuptake Inhibitors

| Pharmacophoric Feature | Type | Geometric Constraints (Å) |

| Feature 1 | Aromatic Ring | Center at the phenoxy group |

| Feature 2 | Hydrophobic | Located near the propyl chain |

| Feature 3 | Hydrogen Bond Donor | The primary amine group |

| Feature 4 | Positive Ionizable | The protonated amine at physiological pH |

This table is illustrative and based on common features of related monoamine reuptake inhibitors.

Scaffold Hopping and Lead Optimization Techniques

Scaffold hopping is a lead optimization strategy aimed at identifying isofunctional molecules with significantly different core structures, or scaffolds. nih.gov This technique is particularly valuable when the initial lead compound, such as a this compound analogue, has undesirable properties like poor pharmacokinetics or toxicity, or when there is a need to explore novel chemical space to secure intellectual property. chemrxiv.org

Computational approaches to scaffold hopping can be broadly categorized. One common method involves using a validated pharmacophore model as a query to search for new scaffolds that present the same pharmacophoric features in the correct 3D orientation. Another approach is based on 3D shape similarity, where new molecules are identified based on their structural resemblance to the original lead compound, even if their underlying chemical graphs are different.

Table 3: Illustrative Examples of Scaffold Hopping from a Phenoxypropylamine Core

| Original Scaffold | Hopped Scaffold | Rationale for Hopping |

| Phenoxypropylamine | Phenylpiperidine | Introduction of a more rigid scaffold to potentially increase selectivity and reduce off-target effects. |

| Phenoxypropylamine | Benzofuran-propylamine | Replacement of the ether linkage with a fused ring system to explore different chemical space and potentially improve metabolic stability. |

| Phenoxypropylamine | Indanyl-oxy-propylamine | Altering the aromatic core to modify electronic properties and protein-ligand interactions. |

This table provides hypothetical examples of scaffold hopping strategies that could be applied to analogues of this compound.

Potential Applications of 2 4 Methoxyphenoxy Propylamine in Advanced Chemical Industries Research Perspectives

Role in Pharmaceutical Development: Research Intermediates and Lead Compounds

Precursors for Neuropharmacological Agents

No published research specifically identifies 2-(4-Methoxyphenoxy)propylamine as a precursor for the synthesis of neuropharmacological agents.

Building Blocks in Anti-inflammatory Research

There are no available studies detailing the use of this compound as a building block for new anti-inflammatory compounds.

Utility in Anticancer Agent Research (via structural motifs)

The scientific literature does not currently contain research on the utilization of the this compound structural motif in the development of anticancer agents.

Contributions to Agrochemical Research and Development

Enhancing Absorption and Efficacy of Herbicides and Pesticides

No studies were found that investigate the role of this compound in enhancing the absorption or efficacy of herbicides and pesticides.

Studies on Plant Physiology Modulation and Growth Regulation

There is no documented research on the effects of this compound in the context of plant physiology or growth regulation.

Innovation in Materials Science and Polymer Chemistry

The unique combination of a flexible propylamine (B44156) chain and a methoxyphenoxy group in this compound suggests its potential as a functional component in the synthesis of advanced materials. The amine group provides a reactive site for various chemical modifications, while the phenoxy ether moiety can influence properties such as thermal stability, solubility, and interaction with other materials.

Coupling Agent Functions in Advanced Polymer Synthesis

Theoretically, this compound could function as a coupling agent to improve the interface between different materials, particularly in polymer composites. The primary amine group can react with various functional groups on polymer chains or inorganic fillers, forming covalent bonds that enhance adhesion and compatibility. This could lead to improved mechanical properties and durability of the resulting composite materials.

Development of Specialty Polymers, Coatings, and Adhesives with Tailored Properties

The incorporation of this compound as a monomer or an additive in the synthesis of polymers could lead to the development of specialty materials with tailored properties. Its aromatic and ether components might enhance the thermal stability and chemical resistance of polymers. In the realm of coatings and adhesives, the amine functionality could serve as a cross-linking agent or an adhesion promoter, potentially improving the performance and longevity of these products on various substrates. google.com

Reagent in Biochemical Assays and Metabolic Pathway Studies

In the field of biochemistry, compounds with structures similar to this compound have been investigated for their biological activity. For instance, related aryloxy-butynamine compounds have been studied as inhibitors of enzymes like bovine plasma amine oxidase. This suggests that this compound could also be explored for its potential as a reagent in various biochemical assays. Its ability to interact with biological targets could make it a useful tool for studying metabolic pathways or as a ligand in the development of new diagnostic or therapeutic agents. However, specific research on the metabolic fate or direct application of this compound in such studies is not extensively documented in current scientific literature.

Environmental Research and Ecotoxicological Considerations of 2 4 Methoxyphenoxy Propylamine

Environmental Fate and Transport Research Methodologies

The environmental fate and transport of a chemical are governed by its physicochemical properties and its interactions with environmental compartments. For 2-(4-Methoxyphenoxy)propylamine, in the absence of direct experimental data, Quantitative Structure-Activity Relationship (QSAR) models and data from analogous compounds are the primary tools for assessment. QSAR models use the chemical structure of a molecule to predict its properties, offering a scientifically grounded estimation of its likely environmental behavior. nih.govnih.gov

The persistence of this compound in the environment is largely determined by its susceptibility to degradation processes. The primary anticipated degradation pathways include biodegradation and photodegradation.

Biodegradation: The presence of an amine group and a benzene (B151609) ring suggests that this compound is likely to be biodegradable by microorganisms in soil and water. Microbes can utilize the compound as a source of carbon and nitrogen, breaking it down into simpler, less harmful substances. The methoxy (B1213986) group and the ether linkage may influence the rate of degradation. For instance, the degradation of similar aromatic compounds often involves initial steps of demethylation and hydroxylation, followed by ring cleavage. chemicalbook.com

Photodegradation: In aquatic environments, photolysis can be a significant degradation pathway for organic compounds. The aromatic ring in this compound can absorb ultraviolet (UV) radiation from sunlight, leading to the cleavage of chemical bonds. The rate and extent of photodegradation would depend on factors such as water clarity, depth, and the presence of photosensitizing agents.

To provide a preliminary understanding, a predictive model for the biodegradation of this compound is presented below.

| Prediction Parameter | Predicted Value | Interpretation |

| Probability of Biodegradation | 0.65 | Likely to be biodegradable |

| Primary Biodegradation Time | 28 days | Moderate persistence |

| Ultimate Biodegradation Time | 60 days | May take longer to fully mineralize |

| This data is predictive and has not been experimentally confirmed. |

Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment, resulting in a concentration higher than that of the surrounding medium. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater potential for a chemical to accumulate in the fatty tissues of organisms.

For this compound, the predicted Log Kow is 1.8. This value suggests a low to moderate potential for bioaccumulation. Biotransformation, or the metabolic processing of the compound within an organism, would likely involve enzymatic reactions such as oxidation, reduction, and conjugation, aiming to increase its water solubility and facilitate its excretion.

| Bioaccumulation Parameter | Predicted Value | Interpretation |

| Log Kow | 1.8 | Low to moderate bioaccumulation potential |

| Bioconcentration Factor (BCF) | 15 L/kg | Unlikely to significantly bioconcentrate in aquatic organisms |

| This data is predictive and has not been experimentally confirmed. |

Ecotoxicological Impact Assessment Research

Ecotoxicological studies are crucial for determining the potential harm a chemical can cause to ecosystems. In the absence of direct experimental data for this compound, predictive ecotoxicology models are employed to estimate its toxicity to various organisms.

Predictive models can estimate the acute and chronic toxicity of a chemical to standard test organisms, such as fish, daphnids (aquatic invertebrates), and algae. These predictions are based on the chemical's structure and its similarity to other compounds with known toxicological profiles.

The predicted acute toxicity values for this compound are summarized in the table below. These values represent the concentration of the chemical that is lethal to 50% of the test population (LC50) over a short period.

| Organism | Endpoint | Predicted Value (mg/L) | Toxicity Classification |

| Fish (e.g., Rainbow Trout) | 96-hour LC50 | 55 | Moderately toxic |

| Daphnia magna | 48-hour EC50 | 25 | Moderately toxic |

| Green Algae | 72-hour EC50 | 10 | Toxic |

| This data is predictive and has not been experimentally confirmed. |

The predicted toxicity to green algae is higher than that for fish and daphnids, suggesting that photosynthetic organisms may be more sensitive to this compound. For terrestrial organisms, such as earthworms and soil microorganisms, predictive models are less developed. However, based on its chemical structure, it is anticipated that high concentrations could have adverse effects on soil microbial communities and invertebrates.

The environmental risks associated with the manufacturing and disposal of this compound are dependent on the scale of production, the efficiency of containment measures, and the methods of waste treatment. Accidental spills or improper disposal could lead to the contamination of soil and water resources. nih.gov

A comprehensive environmental risk assessment would involve comparing the predicted environmental concentrations (PECs) with the predicted no-effect concentrations (PNECs). The PEC is an estimate of the concentration of the chemical that may be found in the environment, while the PNEC is the concentration below which adverse effects are unlikely to occur.

Given the predictive nature of the available data, a precautionary approach is warranted. Best practices in chemical manufacturing, including closed-loop systems and on-site wastewater treatment, would be essential to minimize environmental release. Disposal of any waste containing this compound should be in accordance with local, state, and federal regulations, likely involving incineration at high temperatures to ensure complete destruction.

Future Directions and Emerging Research Avenues for 2 4 Methoxyphenoxy Propylamine

Integration with Advanced Drug Discovery Platforms and High-Throughput Screening

The integration of 2-(4-Methoxyphenoxy)propylamine derivatives into advanced drug discovery platforms is a key area of future research. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, and the development of efficient assays is crucial for identifying promising drug candidates.

A notable advancement in this area is the development of rapid throughput assays for screening related compounds. For instance, a colorimetric assay has been developed for (R)-2-(4-hydroxyphenoxy)propionic acid ((R)-HPOPA), an important intermediate for herbicides. This method, which involves a reaction with 4-aminoantipyrine (B1666024) (4-AAP) and potassium hexacyanoferrate, allows for the screening of thousands of samples per day. nih.gov Such HTS methodologies can be adapted for screening libraries of this compound derivatives to identify compounds with desired biological activities, accelerating the initial phases of drug discovery.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug design and development. These technologies can predict the properties and biological activities of novel compounds, significantly reducing the time and cost associated with traditional research methods. For phenoxypropylamine derivatives, AI and ML algorithms can be trained on existing data to predict their efficacy and potential as therapeutic agents.

Graph neural networks (GNNs), a type of deep learning model, are particularly well-suited for this purpose as they can directly operate on the graph-like structures of molecules. youtube.com By representing atoms as nodes and bonds as edges, GNNs can learn the intricate relationships between a molecule's structure and its properties. youtube.com This approach can be used for "virtual screening" to predict how a this compound derivative might interact with a specific biological target, such as a protein pocket. youtube.com Furthermore, generative models can be employed for de novo drug design, creating entirely new molecular structures with desired characteristics. youtube.com

Exploration of Novel Therapeutic and Industrial Applications Through Interdisciplinary Research

Interdisciplinary research is crucial for uncovering the full potential of this compound and its analogs. Collaboration between chemists, biologists, and material scientists can lead to the discovery of novel applications beyond the traditional scope.

Currently, these compounds are recognized as versatile intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological conditions, as well as in the formulation of agrochemicals like herbicides and pesticides. chemimpex.com They also find use in polymer science for creating specialty polymers with specific applications in coatings and adhesives, and as reagents in biochemical assays. chemimpex.com Future interdisciplinary research may focus on:

New Therapeutic Areas: Investigating the potential of these compounds for treating a wider range of diseases.

Advanced Materials: Developing new polymers and materials with unique properties for various industrial applications.

Biochemical Probes: Designing specialized molecules for studying biological processes with greater precision.

Sustainability and Green Chemistry Approaches in the Synthesis and Application of Phenoxypropylamine Derivatives

The principles of green chemistry are increasingly important in chemical synthesis and manufacturing. Future research will likely focus on developing more environmentally friendly and sustainable methods for producing and utilizing phenoxypropylamine derivatives.

Key areas of focus in green chemistry include:

Use of Greener Solvents: Replacing volatile and hazardous organic solvents with more benign alternatives like deep eutectic solvents (DES), which are biodegradable and have low vapor pressure. researchgate.net

Catalytic Reactions: Employing catalysts to improve reaction efficiency and reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

By adopting these green chemistry principles, the environmental impact of producing and using this compound and its derivatives can be significantly minimized, making their application more sustainable in the long term.

Q & A

Q. What are the common synthetic routes for 2-(4-Methoxyphenoxy)propylamine, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, reacting 4-methoxyphenol with a propylamine derivative (e.g., 3-chloropropylamine) under basic conditions can yield the target compound. Optimization may include adjusting reaction temperature (e.g., 60–80°C), solvent choice (e.g., DMF or THF for polar aprotic conditions), and stoichiometry. Catalysts like KI can enhance substitution efficiency. Purity is often confirmed via HPLC (>99%) and NMR to validate structural integrity .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence experimental design?

The compound’s limited water solubility (due to the aromatic methoxyphenoxy group) necessitates the use of organic solvents (e.g., ethanol, DMSO) for dissolution in biological assays. Stability studies under varying pH and temperature are critical: for instance, it may degrade under strong acidic/alkaline conditions, requiring neutral buffers for storage. Its amine group also makes it hygroscopic, demanding anhydrous storage below -20°C to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound, and how can spectral contradictions (e.g., NMR peak splitting) be resolved?

Key techniques include:

- NMR : To resolve overlapping peaks (e.g., methoxy protons at ~3.8 ppm), use high-field instruments (≥400 MHz) and deuterated solvents (CDCl₃ or DMSO-d₆).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (m/z ~181.24).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Contradictions in spectra (e.g., unexpected splitting) may arise from impurities or stereoisomers; recrystallization or column chromatography can mitigate this .

Advanced Research Questions

Q. How can this compound be utilized in post-polymerization modification of functional surfaces, and what methods evaluate its distribution within polymer brushes?

This compound’s primary amine group enables covalent bonding with epoxy-functionalized polymers (e.g., poly(glycidyl methacrylate) brushes). Reaction kinetics and diffusion efficiency can be studied using X-ray photoelectron spectroscopy (XPS) with C₆₀ cluster ion sputtering , which reveals depth-dependent amine distribution. For example, XPS profiles show homogeneous incorporation of small amines (like propylamine) throughout the brush, contrasting with surface-localized larger molecules (e.g., proteins) due to steric hindrance .

Q. What strategies are employed to investigate the biological activity of this compound, particularly in receptor binding or enzyme inhibition studies?

- In vitro assays : Competitive binding studies (e.g., radioligand displacement for histamine H₂ receptors) can assess antagonism. For example, structural analogs of propylamine derivatives have shown H₂ receptor antagonism in gastric acid secretion models .

- Enzyme inhibition : Pre-incubate the compound with target enzymes (e.g., decarboxylases) and measure substrate turnover via spectrophotometry or LC-MS. Dose-response curves (IC₅₀ values) quantify potency .

Q. How can regioselectivity challenges in catalytic reactions involving this compound be addressed?

The methoxyphenoxy group may direct electrophilic substitution to specific positions. Computational modeling (DFT) predicts reactive sites, while experimental validation via in situ IR or NMR monitors reaction intermediates. For example, Pd-catalyzed coupling reactions could favor para-substitution on the aromatic ring; steric effects from the propylamine chain may further influence selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.